![molecular formula C29H30N4O2S B2964859 N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide CAS No. 689228-10-2](/img/structure/B2964859.png)
N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide” is a complex organic molecule. It contains several functional groups, including a quinazolinone, a piperidine, and a sulfanylacetamide . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone and piperidine rings would likely contribute to the rigidity of the molecule, while the benzyl and sulfanylacetamide groups could potentially participate in various interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely that it would be a solid at room temperature, and its solubility would depend on the exact nature of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Evaluation
N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide belongs to a class of compounds with potential applications in the synthesis of bioactive molecules, particularly those containing quinazoline and piperidine structures. For example, the synthesis and evaluation of the 2,4-diaminoquinazoline series, which includes compounds similar to N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide, have shown effectiveness as inhibitors of Mycobacterium tuberculosis growth, with certain molecular modifications enhancing potency (Odingo et al., 2014). Similarly, the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues has demonstrated significant broad-spectrum antitumor activity, suggesting the potential of these compounds in cancer research (Al-Suwaidan et al., 2016).
Antimicrobial and Antitubercular Activity
Research on related compounds, such as new 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, has shown promising antimicrobial and antitubercular activities. While these compounds did not exhibit significant antitumor activity, they demonstrated potential against bacterial strains like Escherichia coli and Mycobacterium tuberculosis (Patel et al., 2013).
Antipsychotic Potential
Heterocyclic analogues of certain compounds, which may include structural elements similar to N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide, have been evaluated for their potential as antipsychotic agents. These studies focus on the binding to dopamine and serotonin receptors, indicating the potential of these compounds in the treatment of psychiatric disorders (Norman et al., 1996).
Potential in Antidepressant Development
The in vitro oxidative metabolism of compounds structurally related to N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide, such as Lu AA21004, a novel antidepressant, has been investigated. This research contributes to understanding the metabolic pathways and potential pharmacokinetics of similar compounds in the development of new antidepressants (Hvenegaard et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2S/c34-27(30-19-22-10-4-1-5-11-22)21-36-29-31-26-15-14-24(32-16-8-3-9-17-32)18-25(26)28(35)33(29)20-23-12-6-2-7-13-23/h1-2,4-7,10-15,18H,3,8-9,16-17,19-21H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEPEKQAGCAEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.